molecular formula C8H10N2O3S B3370203 N-[4-(methylsulfonyl)phenyl]urea CAS No. 343247-75-6

N-[4-(methylsulfonyl)phenyl]urea

Cat. No.: B3370203
CAS No.: 343247-75-6
M. Wt: 214.24 g/mol
InChI Key: WNFYWMJTOUUIFE-UHFFFAOYSA-N
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Description

N-[4-(methylsulfonyl)phenyl]urea is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . It is a biochemical used in various research fields, including proteomics . The compound features a phenyl ring substituted with a methylsulfonyl group and a urea moiety, making it a versatile molecule for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfonyl)phenyl]urea typically involves the reaction of 4-methylsulfonylphenyl isocyanate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfonyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(methylsulfonyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(methylsulfonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound can modulate various biochemical pathways, depending on its structure and the nature of the target . For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methylsulfonyl)phenyl]carbamate
  • N-[4-(methylsulfonyl)phenyl]thiourea
  • N-[4-(methylsulfonyl)phenyl]guanidine

Uniqueness

N-[4-(methylsulfonyl)phenyl]urea is unique due to its specific combination of a methylsulfonyl group and a urea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

(4-methylsulfonylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFYWMJTOUUIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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